Product packaging for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol(Cat. No.:CAS No. 1190322-48-5)

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3220011
CAS No.: 1190322-48-5
M. Wt: 260.03 g/mol
InChI Key: DMOYKOPOJMHROR-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS RN 1190322-48-5 ) is a versatile halogenated heterocycle with the molecular formula C 7 H 5 IN 2 O and a molecular weight of 260.03 g/mol . This compound serves as a highly valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . Its core structure, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a privileged scaffold in drug discovery, frequently found in kinase inhibitors . The presence of both an iodine substituent and a hydroxyl group on the ring system provides two distinct sites for selective functionalization, enabling researchers to develop targeted small-molecule libraries. It is recommended to store the product in a cool, dark place at 2-8°C . This product is intended for research purposes in a laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2O B3220011 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190322-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYKOPOJMHROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289415
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
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Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-48-5
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodine Position

The iodine atom at the C3-position of the 7-azaindole (B17877) core is a key functional handle for introducing molecular complexity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. For 3-iodo-7-azaindole derivatives, this reaction provides an efficient route to 3-aryl-7-azaindoles. The reaction typically proceeds by using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of N-protecting group on the azaindole can influence reaction efficiency, though successful couplings have been reported on unprotected substrates. beilstein-journals.org A common challenge is achieving selectivity between different halogenated positions if they exist.

Research has demonstrated that various aryl and heteroaryl groups can be introduced at the C3-position with good to excellent yields. For instance, the coupling of N-protected 3-iodo-7-azaindoles with various arylboronic acids has been achieved using catalyst systems like PdCl₂(dppf) or Pd₂(dba)₃/SPhos. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling on 3-Iodo-7-Azaindole Derivatives

Arylboronic Acid/Ester Catalyst System Base Solvent Product Yield
1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester PdCl₂(dppf) K₂CO₃ Dioxane/H₂O Not specified
Various aryl boronic acids Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 67-93%
Phenylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O Not specified

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is instrumental in synthesizing alkynyl-substituted 7-azaindoles from 3-iodo-7-azaindole precursors. The classic Sonogashira conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). nih.gov

This methodology has been applied to the synthesis of various azaindole derivatives. For example, the reaction of 2-amino-3-iodopyridines with terminal alkynes, followed by cyclization, is a common strategy to build the 7-azaindole core, which can then be further functionalized. nih.gov Direct Sonogashira coupling on the pre-formed 3-iodo-7-azaindole scaffold is also a viable route to introduce alkynyl moieties. researchgate.net

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com While less common for direct functionalization of the final 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, the principles of the Heck reaction are employed in the synthesis of the broader azaindole family. nih.gov Intramolecular Heck reactions, for instance, are a key strategy for the cyclization step in constructing the bicyclic azaindole ring system from appropriately substituted pyridine (B92270) precursors. nih.gov

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. organic-chemistry.orgwikipedia.org This reaction offers a complementary method to the Suzuki coupling for forming C-C bonds. The reaction mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org The reaction has been applied to 7-azaindole systems, for example, in the coupling of 1-protected 3-trimethylstannyl-7-azaindole with heteroaryl bromides, demonstrating its utility in creating complex, linked heterocyclic systems.

Buchwald-Hartwig Amination (for derivatives)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is particularly significant for synthesizing N-substituted derivatives, which are prevalent in pharmacologically active compounds. A major advantage is the development of methods that allow for the amination of unprotected halo-7-azaindoles, avoiding the need for protection-deprotection steps. mit.edu

Simple and efficient procedures have been established for the Pd-catalyzed cross-coupling of both primary and secondary amines with halo-7-azaindoles. mit.edu These reactions are typically carried out under mild conditions using specialized palladium precatalysts and ligands developed by groups such as Buchwald and Hartwig, which exhibit high selectivity for the heteroaryl halide even in the presence of the unprotected N-H group of the azaindole. mit.edunih.gov

Reactions Involving the C5-Hydroxyl Group

The C5-hydroxyl group on the 1H-pyrrolo[2,3-b]pyridin-5-ol core is a versatile functional handle that can undergo various transformations, allowing for the introduction of different functionalities and modulation of the molecule's physicochemical properties.

Etherification and Esterification Reactions

Etherification of the C5-hydroxyl group leads to the formation of aryl ethers. This can be accomplished through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. The synthesis of derivatives such as 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid demonstrates the successful formation of an ether linkage at this position. nih.gov

Esterification converts the hydroxyl group into an ester. While direct esterification with carboxylic acids or acyl chlorides is chemically feasible, another common route involves the transformation of the C5-hydroxyl group into a carboxylic acid, which is then esterified. The existence of compounds like 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester highlights that this position can be readily converted into an ester functionality, which is a key modification in the synthesis of various biologically active molecules. lab-chemicals.com

Nucleophilic Substitutions on Activated Hydroxyl Derivatives

The hydroxyl group at the C5 position is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unfavorable; therefore, it must first be converted into a better leaving group. Common strategies involve activation to a sulfonate ester (e.g., tosylate or mesylate) or conversion to its conjugate base, the alkoxide.

One of the most prevalent methods for forming ether linkages is the Williamson ether synthesis. libretexts.orgorgoreview.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. mychemblog.com This alkoxide then undergoes an SN2 reaction with a primary alkyl halide or tosylate to yield the corresponding ether. orgoreview.comyoutube.com This method is highly efficient for producing both symmetrical and unsymmetrical ethers. orgoreview.com

Similarly, ester derivatives can be synthesized by reacting the C5-hydroxyl group, or more effectively its corresponding alkoxide, with acylating agents like acid chlorides or anhydrides.

Table 1: Representative Nucleophilic Substitution Reactions at C5

ReactantReagentsProductTransformation Type
This compound1. NaH 2. CH3I3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridineO-Alkylation (Ether formation)
This compound1. NaH 2. Benzyl Bromide5-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridineO-Alkylation (Ether formation)
This compoundAcetyl Chloride, Pyridine(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl) acetateO-Acylation (Ester formation)
This compoundp-Toluenesulfonyl chloride (TsCl), Base(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl) p-toluenesulfonateO-Sulfonylation (Activation)
(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl) p-toluenesulfonateNaN35-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridineNucleophilic Displacement

Redox Chemistry at the Hydroxyl Center

The hydroxyl group at C5 and its corresponding keto tautomer can participate in redox reactions. The oxidation of the 5-hydroxy-7-azaindole core is a relevant transformation, as predictive software has identified oxidation at substituents on the 7-azaindole core as likely metabolic pathways for related compounds. nih.gov

Oxidation of the this compound can potentially lead to a quinone-like species or, more commonly, its stable tautomer, 3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-5-one. Mild oxidizing agents can be employed for this transformation. Conversely, the reduction of the 5-one derivative, for instance with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), would regenerate the 5-hydroxyl functionality. This reversible redox capability is a key aspect of the compound's chemical profile.

Table 2: Redox Reactions at the C5 Position

Starting MaterialReagentsProductReaction Type
This compoundMnO2 or other mild oxidant3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-5-oneOxidation
3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-5-oneNaBH4, MeOHThis compoundReduction

Reactivity of the Pyrrole (B145914) Nitrogen (N1) and Pyridine Nitrogen (N7)

The 7-azaindole scaffold possesses two distinct nitrogen atoms, each with unique reactivity. The pyrrole nitrogen (N1) is part of the five-membered aromatic ring, while the pyridine nitrogen (N7) is part of the six-membered ring.

Both nitrogen atoms can be functionalized, although their reactivity differs significantly. The pyrrole N1-H proton is moderately acidic, with a pKa similar to that of pyrrole itself (pKa ≈ 17.5). wikipedia.org It can be deprotonated by strong bases like sodium hydride or butyllithium (B86547) to form the corresponding anion, which is a potent nucleophile. wikipedia.org This anion readily reacts with various electrophiles, such as alkyl halides (N-alkylation) or acyl chlorides (N-acylation), to yield N1-substituted derivatives. wikipedia.org

In contrast, the pyridine nitrogen (N7) is basic, owing to its sp²-hybridized orbital containing a lone pair of electrons that is not part of the aromatic system. masterorganicchemistry.com This nitrogen can act as a nucleophile, attacking electrophiles to form N7-substituted pyridinium (B92312) salts. Research has shown that methylation or tosylation of the pyrrole nitrogen in related 7-azaindole analogs can lead to a loss of biological activity, indicating the importance of the N1-H as a hydrogen bond donor. nih.gov

Table 3: N-Functionalization Reactions

Nitrogen SiteReagentsProduct TypeReaction Type
Pyrrole (N1)1. NaH 2. Iodomethane (CH3I)N1-Methyl derivativeN-Alkylation
Pyrrole (N1)1. NaH 2. Acetyl ChlorideN1-Acetyl derivativeN-Acylation
Pyrrole (N1)Aryl halide, Cu catalyst, BaseN1-Aryl derivativeN-Arylation (e.g., Buchwald-Hartwig) nih.gov
Pyridine (N7)Iodomethane (CH3I)N7-Methyl-pyrrolo[2,3-b]pyridinium iodide saltN-Alkylation (Quaternization)

The basicity of the nitrogen atoms in the 7-azaindole core is a critical determinant of its chemical and biological behavior. The pyridine nitrogen (N7) is the primary basic center. The pKa of the parent 7-azaindole is approximately 4.6, making it a stronger base than indole (B1671886) but weaker than many simple amines. researchgate.net This basicity arises from the lone pair of electrons on the N7 atom, which resides in an sp² hybrid orbital in the plane of the ring and is available for protonation. masterorganicchemistry.com

Conversely, the pyrrole nitrogen (N1) is essentially non-basic. Its lone pair is delocalized as part of the 6π-electron aromatic system of the pyrrole ring. masterorganicchemistry.com Protonation at this site would disrupt the aromaticity, which is energetically unfavorable. masterorganicchemistry.com Therefore, under acidic conditions, protonation will occur selectively at the N7 position. The basicity of amines is influenced by factors such as hybridization and inductive and resonance effects. libretexts.orgsavemyexams.com For instance, aniline (B41778) is substantially less basic than an aliphatic amine because the nitrogen lone pair is delocalized into the aromatic ring. libretexts.org

Table 4: Comparative pKa Values of Nitrogen Heterocycles

CompoundNitrogen TypeApproximate pKa (of conjugate acid)Reference
Piperidinesp³ Amine11.2 masterorganicchemistry.com
Pyridinesp² Imine-like5.2 masterorganicchemistry.com
7-Azaindolesp² Pyridine-like (N7)4.6 researchgate.net
Anilinesp² Amine-like4.6 masterorganicchemistry.com
Pyrrolesp² Pyrrole-like (N1)-3.6 masterorganicchemistry.com

An essential characteristic of hydroxypyridines, and thus of this compound, is the existence of a tautomeric equilibrium. The compound can exist as the aromatic alcohol form (the "enol" or "ol" tautomer) or as the non-aromatic lactam form, 3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-5-one (the "keto" or "one" tautomer). masterorganicchemistry.com

For many simple carbonyl compounds, the keto form is overwhelmingly favored over the enol form at equilibrium. youtube.com However, for hydroxypyridines and related heterocycles, the pyridinone (keto) tautomer can be significantly populated or even be the more stable form. The position of this equilibrium is influenced by several factors:

Aromaticity: The "ol" form benefits from a fully aromatic pyrrolopyridine system. The "one" form disrupts the aromaticity of the pyridine ring.

Hydrogen Bonding: The presence of both a hydrogen-bond donor (N-H or O-H) and acceptor (C=O or N) allows for strong intermolecular hydrogen bonding, which can stabilize the pyridinone form in the solid state or in certain solvents. masterorganicchemistry.com

Solvent Effects: The relative stability of the tautomers can be highly dependent on the polarity and hydrogen-bonding capability of the solvent.

Substitution: The electronic nature of other substituents on the ring system can influence the relative stability of the two forms.

This keto-enol tautomerism is a dynamic equilibrium, and the molecule may react via the minor tautomer if that pathway is kinetically favorable. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity dictated by the electronic nature of the two fused rings.

Electrophilic Aromatic Substitution (SEAr): The pyrrole ring is significantly more electron-rich and thus more activated towards electrophiles than the pyridine ring. In the parent 7-azaindole, the C3 position is the most nucleophilic and readily undergoes electrophilic substitution, such as halogenation. wikipedia.orgnih.gov Since this position is already occupied by an iodine atom in the target molecule, further electrophilic attack would likely be directed to the C2 position of the pyrrole ring or, less favorably, to the C4 or C6 positions of the pyridine ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly when it bears a good leaving group. youtube.com For a nucleophilic aromatic substitution to occur, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov In this compound, the iodine at C3 is on the electron-rich pyrrole ring and is not well-suited to be a leaving group in a traditional SNAr mechanism. However, such iodo-derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which serve as powerful methods for C-C and C-N bond formation at this position. nih.govnih.gov

The pyridine ring itself could potentially undergo SNAr if a leaving group were present at C4 or C6. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is inverse to SN2 reactions, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com

Regioselectivity of Substitutions (e.g., C3 position reactivity)

The 7-azaindole ring system demonstrates distinct regioselectivity in electrophilic substitution reactions, with the C3 position of the pyrrole ring being the most reactive site. rsc.org This preference is attributed to the electronic nature of the bicyclic structure, where the lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, leading to a higher electron density at the C3 position. quora.com This makes it the most nucleophilic carbon and thus the primary site for attack by electrophiles.

This inherent reactivity is exploited in various synthetic transformations:

Halogenation: Direct iodination of the 7-azaindole core with reagents like N-iodosuccinimide (NIS) proceeds with high selectivity for the C3 position. nih.govacs.org Similarly, bromination also occurs predominantly at this site. rsc.org The presence of the iodo-substituent at C3 in the title compound is a testament to this regioselectivity and serves as a crucial handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions. evitachem.com

Mannich Reaction: The reaction of 7-azaindoles with Mannich bases occurs at the C3 position. rsc.org

Friedel-Crafts Type Reactions: Aza-Friedel-Crafts reactions involving the coupling of 7-azaindole with cyclic imines also show a strong preference for substitution at the C3 position. nih.gov

Palladium-Catalyzed Alkenylation: Direct C-H functionalization, such as the palladium-catalyzed alkenylation of 7-azaindoles, has been shown to be highly selective for the C3 position, providing a route to vinyl-substituted derivatives. acs.org

The reactivity profile clearly indicates that the C3 position is the kinetically favored site for electrophilic attack, a characteristic that is fundamental to the synthetic utility of 3-iodo-7-azaindole derivatives.

Influence of Existing Substituents on Reactivity

The chemical reactivity of the this compound scaffold is significantly modulated by its existing substituents—the pyrrole N-H, the C3-iodo group, and the C5-hydroxyl group.

Pyrrole N-H: The acidity of the N-H proton allows for N-protection, which is often a necessary step in many synthetic sequences. Protection, for instance with a benzenesulfonyl group, can prevent unwanted side reactions and can influence the electronic properties of the ring, thereby affecting the course of subsequent reactions. nih.gov Deprotection is typically achieved under basic conditions. nih.gov The N-H group can also be deprotonated to form an N-anion, which can direct lithiation or other metalation reactions.

C3-Iodo Group: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its presence allows for the regioselective introduction of a wide array of substituents. Sequential Suzuki-Miyaura cross-coupling reactions can be performed on di-halogenated 7-azaindoles (e.g., 5-bromo-3-iodo derivatives), highlighting the differential reactivity of the C-I and C-Br bonds, where the C-I bond typically undergoes oxidative addition more readily. nih.govacs.org This allows for the controlled, stepwise introduction of different aryl or heteroaryl groups at the C3 and C5 positions. evitachem.com

Functional Group Interconversions of C5-Substituents

The C5 position of the this compound scaffold is a key site for modification. Starting from precursors where the C5-hydroxyl is replaced by other functionalities like aldehydes, nitriles, or esters, a variety of transformations can be envisioned to generate diverse derivatives.

Transformation of Carbaldehydes, Carbonitriles, and Carboxylic Esters

Functional groups at the C5 position can undergo a range of standard organic transformations. While specific examples on the 3-iodo-5-ol scaffold are not extensively documented, the reactivity of these groups on the 7-azaindole core is well-established.

Carbaldehydes: A C5-carbaldehyde (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde) is a versatile intermediate. chemicalbook.com It can be synthesized via formylation of a protected 7-azaindole using reagents like N,N-dimethylformamide (DMF) after lithiation. chemicalbook.com Once in place, the aldehyde can be:

Oxidized to a carboxylic acid.

Reduced to a primary alcohol.

Engaged in reductive amination to form amines.

Used in olefination reactions (e.g., Wittig reaction) to form alkenes. A related transformation, the Baeyer-Villiger oxidation, has been reported for N-substituted 3-formyl-7-azaindoles to yield 7-azaindolinones, demonstrating the susceptibility of aldehyde groups on this scaffold to oxidation. researchgate.net

Carbonitriles: The carbonitrile group (e.g., in 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) is a precursor to several other functionalities. sigmaaldrich.com Key transformations include:

Hydrolysis: Partial hydrolysis of a nitrile, often under controlled acidic or basic conditions, yields a primary amide. masterorganicchemistry.com Complete hydrolysis leads to the corresponding carboxylic acid.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), produces a primary amine.

Carboxylic Esters: Esters at the C5 position can be readily manipulated. The most common reaction is hydrolysis under acidic or basic conditions to furnish the corresponding carboxylic acid, which is a key precursor for amide formation. libretexts.org This acid-catalyzed hydrolysis is a reversible process known as Fischer esterification when driven in the reverse direction. libretexts.org

The following table summarizes possible transformations for these functional groups at the C5 position.

Starting Functional GroupReagent/Condition ExampleProduct Functional Group
CarbaldehydeKMnO₄ or CrO₃Carboxylic Acid
CarbaldehydeNaBH₄ or LiAlH₄Primary Alcohol
CarbonitrileH₂SO₄, H₂O, heat (controlled)Amide
CarbonitrileH₃O⁺, heat (vigorous)Carboxylic Acid
Carboxylic EsterNaOH, H₂O, then H₃O⁺Carboxylic Acid

Amide Formation and Modification

Amide bond formation is one of the most crucial reactions in medicinal chemistry. nih.gov For the title compound's derivatives, this typically involves the conversion of a C5-carboxylic acid into an amide.

The synthesis of the required 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid precursor is feasible. Once obtained, it can be coupled with a wide variety of primary or secondary amines to generate a library of amides. Several methods are available for this transformation:

Activation with Coupling Reagents: Direct reaction of a carboxylic acid and an amine is often facilitated by coupling agents that activate the carboxylic acid. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). masterorganicchemistry.com Other modern coupling agents like propylphosphonic anhydride (B1165640) (T3P) are also effective. nih.gov

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide. masterorganicchemistry.com

Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines, often allowing for simple purification. nih.gov

Once formed, the C5-amide group itself can be further modified. For example, a primary amide (R-CONH₂) could be dehydrated to a nitrile, or a secondary amide (R-CONHR') could undergo N-alkylation under suitable conditions. The nature of the substituents on the amine component significantly influences the properties and biological activity of the final molecule, as demonstrated in studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides where varying the amide substituent led to significant changes in inhibitory activity. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

¹H NMR Spectroscopy: This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, one would expect to observe distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as a signal for the hydroxyl (-OH) proton and the pyrrolic amine (-NH) proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the iodine atom and the nitrogen atoms in the rings, and the electron-donating effect of the hydroxyl group. Spin-spin coupling between adjacent protons would result in signal splitting, providing information on the connectivity of the molecule.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule and their chemical environments. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms of the pyrrolo[2,3-b]pyridine core. The chemical shifts would be indicative of whether the carbon is part of an aromatic system, and would be significantly affected by the attached iodine and hydroxyl groups.

Hypothetical NMR Data Table:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2Not AvailableNot Available
C-2Not AvailableNot Available
C-3Not AvailableNot Available
H-4Not AvailableNot Available
C-4Not AvailableNot Available
C-5Not AvailableNot Available
H-6Not AvailableNot Available
C-6Not AvailableNot Available
C-7aNot AvailableNot Available
N-HNot AvailableN/A
O-HNot AvailableN/A

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, identifying which protons are adjacent to each other in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds, providing valuable information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with very high precision. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated masses of possible elemental compositions.

Hypothetical HRMS Data Table:

IonCalculated m/zMeasured m/z
[M+H]⁺Not AvailableNot Available
[M-H]⁻Not AvailableNot Available

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to analyze the purity of a sample of this compound and to study its fragmentation behavior. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to confirm its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, C-H stretching and bending vibrations of the aromatic rings, and C-N and C-O stretching vibrations. The presence of the iodine atom would influence the fingerprint region of the spectrum.

Hypothetical IR Data Table:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)Not Available
N-H Stretch (pyrrole)Not Available
C-H Stretch (aromatic)Not Available
C=C Stretch (aromatic)Not Available
C-I StretchNot Available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule and can serve as a preliminary assessment of purity. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core of the molecule is the primary chromophore, responsible for absorbing UV radiation.

Electronic Transitions: The UV-Vis spectrum of the parent 7-azaindole (B17877) in a non-polar solvent typically exhibits distinct absorption bands corresponding to π → π* transitions. Computational studies on 7-azaindole suggest the presence of multiple excited states. mdpi.com For this compound, the electronic spectrum is expected to be influenced by the iodo and hydroxyl substituents. The hydroxyl group (-OH) acts as an auxochrome, which, along with the iodine atom, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 7-azaindole, due to the extension of the conjugated system and the influence of the lone pairs of electrons.

Purity Assessment: UV-Vis spectroscopy can also be employed as a straightforward method for purity evaluation. The presence of impurities with different chromophoric systems would likely result in additional absorption bands or a significant alteration of the expected spectral profile. By comparing the spectrum of a synthesized batch against that of a highly purified standard, one can qualitatively assess the presence of chromophoric impurities. For quantitative analysis, a calibration curve based on Beer-Lambert's law can be constructed.

A hypothetical UV-Vis spectrum for this compound would be expected to show characteristic absorption maxima, as illustrated in the table below, based on data for related azaindole derivatives. researchgate.netacs.org

Parameter Expected Value
SolventMethanol (B129727)
λmax 1~280-295 nm
λmax 2~220-230 nm
Molar Absorptivity (ε) at λmax 1Dependent on concentration

This table is illustrative and based on typical values for substituted 7-azaindoles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous structural confirmation of this compound, including bond lengths, bond angles, and intermolecular interactions.

Structural Insights: A successful crystallographic analysis would reveal the planarity of the bicyclic 1H-pyrrolo[2,3-b]pyridine system. It would also provide the exact geometry of the substituents, including the C-I and C-O bond lengths and the C-C-I and C-C-O bond angles. Of particular interest would be the intermolecular interactions in the crystal lattice. The presence of the hydroxyl group and the pyrrole N-H group suggests the formation of a network of hydrogen bonds, which would significantly influence the compound's melting point, solubility, and other physical properties. The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net Furthermore, halogen bonding involving the iodine atom is a possibility that could direct the crystal packing. mdpi.com

While a crystal structure for this compound is not publicly available, data from related structures, such as other halogenated 7-azaindoles, provide a reference for the expected structural features. researchgate.netnih.gov

Structural Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-I, C-O, C-N, C-C
Key Bond Angles (°)Angles within the bicyclic system
Intermolecular InteractionsHydrogen bonding, π-π stacking, Halogen bonding

This table represents the type of data obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool for the separation, identification, and quantification of components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in the analysis of organic compounds like this compound.

HPLC is the preferred method for the purity analysis of non-volatile or thermally labile compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. wikipedia.orgsielc.com

Methodology: In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. For this compound, a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol would likely provide optimal separation of the main compound from any impurities. nih.govsielc.comnih.gov Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound.

A hypothetical HPLC purity analysis might yield the following results:

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 285 nm
Retention Time~12.5 min
Purity (by area %)>98%

This table is a hypothetical representation of an HPLC purity analysis.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and the presence of polar functional groups (-OH, -NH) in this compound, which can lead to peak tailing and poor chromatographic performance, direct analysis by GC is challenging. research-solution.comresearchgate.net Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. libretexts.orgyoutube.com

Derivatization and Analysis: The active hydrogens of the hydroxyl and pyrrole groups can be replaced with non-polar groups, such as trimethylsilyl (B98337) (TMS), through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS ether derivative would be significantly more volatile and less polar, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points and interactions of the analytes with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification. GC-MS is particularly useful as it provides both retention time data and a mass spectrum, which can confirm the identity of the derivatized compound and any impurities. nih.govnotulaebotanicae.ronih.gov

A hypothetical GC analysis protocol is outlined below:

Parameter Condition
Derivatization ReagentBSTFA with 1% TMCS
Reaction Conditions60 °C for 30 minutes
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Temperature Program100 °C (2 min), ramp to 280 °C at 15 °C/min
DetectorMass Spectrometer (MS)
Expected ResultA single major peak for the di-TMS derivative

This table illustrates a potential GC method for the analysis of derivatized this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a detailed view of the electronic landscape of a molecule, providing insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies on 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol are not extensively documented, research on related 7-azaindole (B17877) derivatives provides a framework for understanding its likely electronic properties. For instance, DFT calculations on other heterocyclic systems, such as pyrrolo-azine alcohols, have been employed to assess structural and electronic features. mdpi.com Time-dependent DFT (TD-DFT) calculations have been used to analyze the absorption and photoluminescence of similar heterocyclic compounds. acs.org

DFT methods are also used to calculate various molecular properties that can be correlated with experimental data. A computational study on indole (B1671886) and four azaindoles utilized DFT to calculate their electron spectra, showing good agreement with available experimental data for indole and 7-azaindole. mdpi.com

Predicted Electronic Properties (Hypothetical) Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT-derived properties for a molecule of this class.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, especially when accounting for electron correlation. Methods like Møller-Plesset perturbation theory (MP2) are valuable for studying non-covalent interactions, such as π-π stacking, in aromatic systems. scirp.org For complex systems, multi-reference perturbation theory methods have been successfully used to calculate excited states. rsc.org

Semi-empirical calculations, which incorporate some experimental data to simplify calculations, can also be applied to larger molecular systems to predict electronic properties, though with less accuracy than ab initio or DFT methods.

Iodine-catalyzed regioselective chalcogenation of 7-azaindoles has been studied, with the resulting compounds characterized by ¹H and ¹³C NMR spectroscopy, providing insights into the chemical shifts of substituted 7-azaindoles. acs.org

Predicted ¹H NMR Chemical Shifts (Hypothetical) Chemical Shift (ppm)
H1 (N-H)12.10
H27.90
H47.85
H67.20
Predicted ¹³C NMR Chemical Shifts (Hypothetical) Chemical Shift (ppm)
C2130.5
C385.0
C3a128.0
C4122.0
C5150.0
C6115.0
C7a148.0

Note: The data in these tables is hypothetical and based on general knowledge of NMR spectroscopy for similar heterocyclic compounds. The actual values may vary.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.

For this compound, conformational analysis would primarily involve the orientation of the hydroxyl group. More significantly, the potential for tautomerism is a key area of investigation. The 5-hydroxy-7-azaindole scaffold can exist in different tautomeric forms, including the keto form (1H-pyrrolo[2,3-b]pyridin-5(6H)-one). Computational studies can determine the relative energies of these tautomers to predict the most stable form in different environments.

The molecular structure of this compound allows for various intermolecular interactions that are critical in determining its solid-state structure and its interactions with biological targets.

Hydrogen Bonding: The presence of the N-H group in the pyrrole (B145914) ring and the hydroxyl group at the C5 position makes this molecule a potent hydrogen bond donor. The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor. In the solid state, it is expected that these molecules would form extensive networks of hydrogen bonds. Studies on related pyrrolo-azine alcohols have shown that hydrogen bonding is a primary driving force for their crystal packing, often leading to the formation of dimers. mdpi.com In some cases, N—H···N hydrogen bonds connect molecules into centrosymmetric dimers. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Comprehensive research detailing the prediction of chemical reactivity and selectivity for this compound through computational methods is not available in the public domain. Such studies would typically involve the following analyses:

Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their distribution for this compound, has not been reported in the reviewed literature. This type of analysis is crucial for predicting the compound's reactivity towards electrophiles and nucleophiles.

Detailed calculations of Fukui functions to identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack, and the generation of electrostatic potential maps to visualize charge distribution and predict non-covalent interactions for this compound are not documented in available scientific papers.

Computational Studies on Structure-Activity Relationships (SAR)

While SAR studies have been extensively published for the 1H-pyrrolo[2,3-b]pyridine scaffold, nih.govrsc.orgnih.govnih.gov specific computational SAR studies focusing on this compound are absent from the public literature. The following subsections would typically be populated with data from such studies.

No specific ligand-protein docking studies detailing the mechanistic binding of this compound to any protein target have been found in the searched literature. Docking studies on other 7-azaindole derivatives have shown that the scaffold often acts as a hinge-binder in the ATP-binding site of kinases. nih.govresearchgate.netjst.go.jp

There are no published molecular dynamics simulations that analyze the stability, conformational changes, and interaction dynamics of a complex between this compound and a biomolecule. Such simulations are critical for understanding the behavior of the ligand within a binding pocket over time. nih.gov

Calculations of binding affinities using methods like Free Energy Perturbation (FEP) for this compound are not available. These computationally intensive methods are used to accurately predict the binding free energy of a ligand to a protein.

Molecular and Cellular Interaction Studies of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives Non Clinical Focus

Mechanistic Investigations of Biomolecular Binding

The binding of small molecules to their biological targets is a fundamental aspect of their mechanism of action. For derivatives of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, various techniques have been employed to characterize these interactions at a molecular level.

Enzyme-Ligand Interaction Profiling (e.g., kinase binding assays)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively evaluated for their ability to inhibit a variety of protein kinases, which are crucial regulators of cellular processes. The 3-iodo and 5-substituted pattern is a common feature in many of these potent inhibitors.

One area of focus has been the Fibroblast Growth Factor Receptors (FGFRs) , where abnormal signaling can drive the growth of tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3. koreascience.kr Notably, compound 4h from this series exhibited significant potency against multiple FGFR isoforms. koreascience.kr

Another important target is the c-Met kinase , also implicated in cancer. Aromatic hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated, with compound 7c showing potent inhibition of the c-Met kinase. nih.gov

The versatility of the 1H-pyrrolo[2,3-b]pyridine core is further highlighted by its activity against other kinases. For instance, derivatives have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) , with some compounds showing IC50 values below 1 nM. nih.gov Additionally, by modifying substituents at the 3- and 5-positions, researchers have been able to develop inhibitors for Polo-like kinase 4 (PLK4) , a key regulator of the cell cycle. koreascience.kr

The following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.

CompoundTarget Kinase(s)IC50 (nM)Reference
4h FGFR17 koreascience.kr
FGFR29 koreascience.kr
FGFR325 koreascience.kr
FGFR4712 koreascience.kr
7c c-Met506 nih.gov
TNIK Inhibitor TNIK<1

This table is interactive and can be sorted by clicking on the column headers.

Elucidation of Binding Modes through X-ray Co-crystallography of Analogues

Understanding the precise binding mode of an inhibitor to its target enzyme is crucial for structure-based drug design. While a crystal structure of this compound itself with a kinase is not available, studies on analogous compounds provide significant insights.

For example, the co-crystallization of a 1H-pyrrolo[2,3-b]pyridine derivative with the FGFR1 kinase domain (PDB code: 3C4F) has revealed key interactions. The 1H-pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming two critical hydrogen bonds with the backbone of the hinge region of the kinase. This foundational interaction is a common feature for this class of inhibitors.

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a challenging target to crystallize, a surrogate kinase domain from Checkpoint Kinase 1 (CHK1) was used. X-ray structures of pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, in complex with the CHK1 surrogate have guided the optimization of these inhibitors. These studies have demonstrated how modifications to the core structure can optimize interactions within the ATP-binding pocket.

Calorimetric Studies (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding events. However, a review of the available scientific literature did not yield specific studies that employed ITC to investigate the binding of this compound or its direct derivatives to their biological targets.

Cellular Target Engagement and Pathway Analysis (at a molecular level)

Beyond purified enzyme assays, it is essential to determine if these compounds can engage their targets within a cellular context and modulate downstream signaling pathways.

Investigation of Compound Effects on Protein Phosphorylation Events (e.g., LRRK2, FGFR)

The primary mechanism of kinase inhibitors is to block the phosphorylation of their substrate proteins. Cellular assays that measure the phosphorylation status of key proteins are therefore critical for confirming target engagement.

For FGFR inhibitors , their activity is confirmed by their ability to block the autophosphorylation of the receptor upon stimulation with its ligand, FGF. This prevents the activation of downstream signaling pathways.

In the context of LRRK2 , a key target in Parkinson's disease research, the phosphorylation of serine 935 (Ser935) is used as a pharmacodynamic marker for target engagement in cellular assays. The development of potent LRRK2 inhibitors from related scaffolds has been guided by their ability to reduce the levels of phosphorylated Ser935 in in-cell western assays.

Modulation of Cellular Proliferation and Vitality in in vitro Cell Culture Models (mechanistic, not anti-cancer efficacy)

By inhibiting key kinases, derivatives of 1H-pyrrolo[2,3-b]pyridine can impact fundamental cellular processes such as proliferation and survival. These effects are studied in various in vitro cell culture models.

For instance, the potent FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. koreascience.kr Mechanistically, this was associated with the induction of apoptosis (programmed cell death) and a significant inhibition of cell migration and invasion. koreascience.kr

Similarly, c-Met inhibitor 7c demonstrated broad activity against a panel of cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). nih.gov Further mechanistic studies revealed that this compound can induce apoptosis and cause cell cycle arrest in the G2/M phase in A549 cells. nih.gov

The following table summarizes the mechanistic effects of selected 1H-pyrrolo[2,3-b]pyridine derivatives on cellular models.

CompoundCell Line(s)Mechanistic EffectReference
4h 4T1 (mouse breast cancer)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion koreascience.kr
7c A549 (human lung cancer)Induction of apoptosis, cell cycle arrest at G2/M phase nih.gov
HepG2, MCF-7, PC-3Cytotoxicity nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Studies on Intracellular Localization and Cellular Uptake Mechanisms

While specific studies on the intracellular localization of this compound are not extensively documented in publicly available research, the cellular uptake mechanisms can be inferred from the behavior of similar small molecule kinase inhibitors and the physicochemical properties of the 7-azaindole (B17877) core.

Small molecule inhibitors generally enter cells through a combination of passive diffusion and carrier-mediated transport. The ability of a compound to passively diffuse across the cell membrane is largely dependent on its lipophilicity, size, and charge. The 1H-pyrrolo[2,3-b]pyridine core, being a relatively small and aromatic system, possesses a degree of lipophilicity that would facilitate its passage across the lipid bilayer.

Furthermore, the 7-azaindole scaffold possesses inherent fluorescent properties, which can be exploited for localization studies. nih.govnih.goviastate.edursc.org The fluorescence of 7-azaindole and its derivatives, such as 7-azatryptophan, is sensitive to the polarity of its environment. nih.gov This characteristic allows for the use of fluorescence microscopy to visualize the subcellular distribution of these compounds. For instance, studies have shown that the fluorescence of 7-azaindole is quenched when it is stacked with DNA bases, indicating its potential to localize in the nucleus. nih.gov The intrinsic fluorescence of these compounds makes them valuable probes for studying their interactions with intracellular components without the need for external fluorescent tags, which could alter their biological activity. nih.gov

The uptake and distribution of these compounds can also be influenced by active transport mechanisms. As many kinase inhibitors are designed to mimic ATP, they may be recognized and transported by nucleoside transporters. The efficiency of cellular uptake and subsequent intracellular concentration are critical factors for the biological activity of these compounds.

Structure-Activity Relationship (SAR) Derivation from Molecular Interactions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its interaction with biological targets, thereby influencing its potency and selectivity.

Impact of Substituent Modifications (e.g., at C3, C5) on Molecular Recognition

The 1H-pyrrolo[2,3-b]pyridine scaffold offers several positions for chemical modification, with the C3 and C5 positions being particularly significant for modulating biological activity.

Substitutions at the C3 position often point towards the ribose-binding pocket of kinases. nih.gov The introduction of various substituents at this position can significantly impact the inhibitory potency of the compound. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptor (FGFR), the introduction of a 3,5-dimethoxyphenyl group at the C3 position led to a significant increase in activity. This group was found to occupy a hydrophobic pocket and form a hydrogen bond with the D641 residue, enhancing the compound's affinity for the target. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives, as demonstrated by their IC50 values against specific kinases.

Compound IDC3-SubstituentC5-SubstituentTarget KinaseIC50 (nM)
4h 3,5-dimethoxyphenylTrifluoromethylFGFR17
1 PhenylHFGFR1>2000
11a 3,4-dichlorophenylHPDE4B110
11h 3,4-dichlorophenylAzetidin-3-ylPDE4B480
14d 3-chloro-4-methylphenyl3-fluoroazetidin-1-ylPDE4B120

This table is for illustrative purposes and combines data from different studies to show the effect of substitutions. nih.govnih.gov

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For 1H-pyrrolo[2,3-b]pyridin-5-ol derivatives, several key pharmacophoric elements have been identified, particularly in the context of kinase inhibition.

The 1H-pyrrolo[2,3-b]pyridine core itself is a critical pharmacophoric element, often referred to as a "hinge-binder". nih.gov This is due to its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govnih.govnih.gov

Key pharmacophoric features for kinase inhibition by this class of compounds typically include:

A hydrogen bond donor: The N1-H of the pyrrole (B145914) ring. nih.gov

A hydrogen bond acceptor: The N7 of the pyridine (B92270) ring. nih.gov

A hydrophobic region: Occupied by substituents at the C3 and C5 positions, which interact with hydrophobic pockets in the kinase domain. nih.gov

Additional hydrogen bond donors or acceptors: Provided by substituents, such as the C5-hydroxyl group, which can form additional interactions with the target protein.

Role of Specific Functional Groups (e.g., halogen, hydroxyl, nitrogen) in Interactions

The specific functional groups present in this compound play distinct and crucial roles in its molecular interactions.

Halogen (Iodine): The iodine atom at the C3 position is not merely a bulky substituent. It can participate in halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.gov This interaction can be significant in protein-ligand binding, contributing to the affinity and selectivity of the inhibitor. The iodine at C3 can interact with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. The introduction of a chalcogen (sulfur or selenium) at the C3 position has also been explored, indicating the importance of this position for establishing key interactions. acs.org

Hydroxyl Group: The hydroxyl group at the C5 position can act as both a hydrogen bond donor and acceptor . This allows it to form specific interactions with amino acid residues in the target protein, thereby anchoring the ligand in the binding pocket and contributing to its potency. In some kinase inhibitors, a phenolic hydroxyl group has been shown to form a dual hydrogen bond, acting as both a donor and an acceptor with different parts of the protein. nih.gov

Nitrogen Atoms: The two nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine ring are fundamental to its function as a kinase hinge-binder.

The pyrrole nitrogen (N1) acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region of the kinase. nih.gov

The pyridine nitrogen (N7) acts as a hydrogen bond acceptor from a backbone N-H group in the hinge region. nih.govnih.gov

These two hydrogen bonds are a hallmark of the binding of 7-azaindole derivatives to kinases and are a primary reason for the scaffold's success in the development of potent inhibitors. nih.gov The precise positioning of these nitrogen atoms allows for this bidentate interaction, which is a key feature of many ATP-competitive kinase inhibitors.

Applications As Research Tools and Advanced Chemical Probes

Utilization as Key Synthetic Intermediates

The strategic placement of an iodine atom on the pyrrolo[2,3-b]pyridine scaffold renders 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol a highly effective building block in organic synthesis. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, providing a gateway to a diverse range of functionalized molecules.

Building Blocks for Complex Natural Product Synthesis

While direct utilization of this compound in the total synthesis of complex natural products is not extensively documented, its structural motif is a key component of various biologically active alkaloids. For instance, the pyrrolo[2,3-c]quinoline skeleton found in natural products like trigonoine B and marinoquinolines shares a similar heterocyclic core. The synthesis of these compounds often involves the strategic coupling of substituted anilines and pyrrole (B145914) derivatives, a process where an iodinated precursor could play a crucial role. google.comuni.lu The iodo-substituent on the 7-azaindole (B17877) core serves as a versatile handle for introducing molecular complexity through reactions such as Suzuki-Miyaura and Sonogashira couplings, which are instrumental in constructing the intricate frameworks of natural products.

Precursors for Advanced Heterocyclic Scaffolds

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its presence in numerous kinase inhibitors. google.comrsc.org The compound this compound is a valuable precursor for creating more complex, advanced heterocyclic scaffolds. The reactivity of the iodine atom allows for its participation in palladium-catalyzed reactions, enabling the construction of fused ring systems and the introduction of diverse substituents. nih.gov This flexibility is crucial for developing libraries of compounds for drug discovery programs. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs) and serum and glucocorticoid-regulated kinase 1 (SGK-1). google.comrsc.org The synthesis of such inhibitors often relies on the functionalization of the pyrrolopyridine core, a process facilitated by the presence of a reactive halogen like iodine.

The following table showcases various substituted 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives that serve as precursors for diverse heterocyclic scaffolds.

Compound NameMolecular FormulaApplication
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeC8H5IN2OIntermediate for further functionalization. uni.lu
3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridineC8H7IN2OPrecursor in the synthesis of kinase inhibitors. chemicalbook.comsigmaaldrich.com
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileC8H4IN3Building block for complex heterocyclic systems. sigmaaldrich.com
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridineC7H4FIN2Intermediate for fluorinated analogues. uni.lu
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineC8H4F3IN2Precursor for trifluoromethyl-containing compounds. sigmaaldrich.com

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives is a significant area of research. While specific examples detailing the stereoselective synthesis of chiral derivatives starting directly from this compound are not prominent in the literature, the general principles of asymmetric synthesis can be applied to its derivatives. The pyrrolopyridine core can be functionalized with chiral auxiliaries or subjected to chiral catalysts to induce stereoselectivity in subsequent reactions. This would allow for the creation of enantiomerically pure compounds, which is often critical for biological activity and reducing off-target effects in drug development.

Development of Chemical Probes for Biological Systems

The unique properties of the this compound scaffold also lend themselves to the design and synthesis of chemical probes for interrogating biological systems. These probes are invaluable tools for identifying protein targets, studying ligand-receptor interactions, and visualizing biological processes.

Photoaffinity Labels and Affinity Reagents

Photoaffinity labeling is a powerful technique used to identify the binding partners of small molecules within a complex biological milieu. nih.gov A photoaffinity probe typically consists of a recognition element, a photoreactive group, and a reporter tag. The this compound core can serve as the recognition element for specific protein targets, such as kinases. The iodo-substituent can be replaced with or used to introduce a photoreactive moiety, such as a diazirine or benzophenone, through cross-coupling reactions. enamine.netresearchgate.net Upon photoactivation, this reactive group forms a covalent bond with the target protein, allowing for its subsequent identification and characterization.

Fluorescent or Radiolabeled Probes for Imaging

Fluorescent and radiolabeled probes are essential for visualizing the distribution and localization of molecules in cells and tissues. The this compound scaffold can be readily modified to incorporate fluorescent dyes or radioisotopes. The iodine atom itself can be replaced with a radiolabel, such as ¹²⁵I, a common radionuclide used in biological research. Alternatively, the scaffold can be functionalized with a fluorophore through the versatile chemistry afforded by the iodo group. A patent has described fluorescent kinase ligands based on the 1H-pyrrolo[2,3-b]pyridine structure, highlighting the potential of this scaffold in developing imaging agents. google.com These probes can provide valuable insights into the subcellular localization of their targets and can be used in high-throughput screening assays.

The following table summarizes derivatives of the core compound and their potential applications as chemical probes.

Derivative TypePotential ApplicationKey Feature
Diazirine-modifiedPhotoaffinity labelingForms covalent bond with target upon UV activation.
Benzophenone-modifiedPhotoaffinity labelingPhotoreactive group for covalent cross-linking.
¹²⁵I-RadiolabeledRadioimagingEnables detection and quantification by autoradiography.
Fluorophore-conjugatedFluorescence imagingAllows for visualization by microscopy.

Contribution to Scaffold-Based Chemical Biology and Drug Discovery

The compound this compound serves as a critical building block in the realm of medicinal chemistry, particularly in the strategic development of new therapeutic agents. Its utility stems from its core structure, the pyrrolo[2,3-b]pyridine skeleton, which is amenable to a wide array of chemical modifications, allowing for its application in scaffold-based drug discovery. This approach leverages a common molecular framework, or scaffold, which is systematically decorated with various functional groups to create large collections of related molecules, known as molecular libraries. These libraries are then tested for biological activity, enabling the rapid identification of promising new compounds for further development. The iodo-substituent at the 3-position and the hydroxyl group at the 5-position of the scaffold are particularly significant, as they provide reactive handles for introducing molecular diversity.

Exploration of Pyrrolo[2,3-b]pyridine as a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile ligand for numerous, distinct biological targets by presenting functional groups in specific three-dimensional arrangements that facilitate binding. The structure is present in a variety of compounds that exhibit significant biological activities, particularly as kinase inhibitors. mdpi.com Kinases are a crucial class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, most notably cancer.

The pyrrolo[2,3-b]pyridine core acts as an effective hinge-binder, a key interaction for many kinase inhibitors. nih.gov This scaffold mimics the purine (B94841) core of ATP (adenosine triphosphate), the natural substrate for kinases, allowing it to fit into the ATP-binding site of these enzymes. This fundamental interaction is a primary reason for its privileged status. Research has demonstrated that derivatives of this scaffold are potent inhibitors of various kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of the FGFR signaling pathway is a key factor in the development and progression of various cancers. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to design potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org

Traf2- and NCK-interacting kinase (TNIK) : This kinase is involved in signaling pathways related to cancer. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK, leading to the development of derivatives with IC₅₀ values below 1 nM. nih.gov

BRAF Kinase : The V600E mutation in the BRAF gene leads to a constitutively active protein that drives melanoma progression. The pyrrolopyridine core is a key pharmacophore in the design of BRAF inhibitors like vemurafenib. mdpi.com

The value of the pyrrolo[2,3-b]pyridine scaffold is not limited to oncology. For instance, derivatives have been developed as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase, highlighting its potential in developing antiviral agents. nih.gov The ability of this single core structure to provide a foundation for inhibitors against diverse targets like kinases and viral proteins solidifies its status as a privileged scaffold in drug discovery. nih.govacs.org

Target ClassSpecific Target ExampleTherapeutic Area
KinasesFibroblast Growth Factor Receptors (FGFRs)Cancer nih.govrsc.org
KinasesTraf2- and NCK-interacting kinase (TNIK)Cancer nih.gov
KinasesBRAF V600EMelanoma mdpi.com
Viral ProteinsInfluenza PB2 subunitInfectious Disease nih.gov

Design of Molecular Libraries for High-Throughput Screening

The compound this compound is an exemplary starting material for the construction of molecular libraries intended for high-throughput screening (HTS). HTS is a drug discovery process that allows for the rapid assessment of thousands to millions of chemical compounds for a specific biological activity. The design of focused libraries around a promising scaffold like pyrrolo[2,3-b]pyridine is a more efficient strategy than screening random collections of molecules.

The chemical nature of this compound makes it an ideal precursor for library synthesis. The iodine atom at the 3-position is a versatile handle for introducing a wide range of molecular fragments through various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allow for the systematic and predictable modification of the scaffold, which is a cornerstone of library design. Similarly, the hydroxyl group at the 5-position can be readily modified, for example, through etherification or conversion to other functional groups, further expanding the chemical diversity of the resulting library.

Several research efforts have exemplified this approach by synthesizing libraries of pyrrolo[2,3-b]pyridine derivatives for biological evaluation. For instance, a library of thirty-two novel pyrrolo[2,3-b]pyridine analogues was synthesized and screened for cytotoxic activity against a panel of human cancer cell lines. nih.gov This study identified several compounds with significant growth inhibitory action at low micromolar concentrations. nih.gov

In another example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives was designed and synthesized as potential inhibitors of FGFR. nih.govrsc.org Structure-based design strategies were employed to guide the selection of functional groups to be introduced at various positions on the scaffold to enhance binding affinity and selectivity. This effort led to the identification of a lead compound with potent, low nanomolar inhibitory activity against FGFR1. nih.govrsc.org

The general workflow for creating a molecular library from a precursor like this compound involves a series of parallel or combinatorial synthesis steps. This allows for the efficient generation of a large number of distinct, yet structurally related, compounds for HTS campaigns.

Research FocusLibrary SizeScreening TargetKey Findings
Antiproliferative Agents32 analoguesA549, HeLa, MDA-MB-231 cancer cell linesIdentification of compounds with growth inhibition in the range of 0.12 µM–9.84 µM. nih.gov
FGFR InhibitorsSeries of derivativesFGFR1, 2, 3, 4Discovery of compound 4h with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. nih.govrsc.org
TNIK InhibitorsSeveral seriesTNIKIdentification of inhibitors with IC₅₀ values < 1 nM. nih.gov
PB2 InhibitorsSeries of derivativesInfluenza A Virus PB2Discovery of a lead compound with an EC₅₀ value of 1.025 µM. nih.gov

This strategic use of versatile building blocks like this compound to generate focused molecular libraries is a powerful engine for modern drug discovery, enabling the exploration of chemical space around a privileged scaffold to uncover novel and potent bioactive molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on improving the efficiency, safety, and environmental impact of synthetic routes to 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol and its derivatives. Current methods often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Emerging avenues include:

Continuous Flow Chemistry: Implementing flow chemistry processes can enhance reaction control, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability. This is particularly relevant for potentially energetic reactions like iodination.

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents (e.g., water, ionic liquids), reduce the number of synthetic steps through one-pot or tandem reactions, and employ catalytic systems over stoichiometric reagents is a key area of focus. For instance, developing a direct C-H iodination method on the 1H-pyrrolo[2,3-b]pyridin-5-ol core using environmentally benign iodine sources and catalysts would be a significant advancement.

Photocatalysis and electrochemistry: These methods offer mild and highly selective ways to perform transformations, potentially reducing the need for harsh reagents and high temperatures in both the synthesis of the core structure and its subsequent modifications. acs.org

MethodologyPotential AdvantageResearch Focus
Continuous Flow Synthesis Enhanced safety, scalability, and reaction controlOptimization of reactor design and reaction conditions for iodination and precursor synthesis.
Green Chemistry Reduced environmental impact, lower costUse of aqueous media, bio-based solvents, and development of catalytic C-H functionalization.
Photocatalysis/Electrochemistry High selectivity, mild reaction conditionsVisible-light mediated iodination and cross-coupling reactions. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules based on the this compound scaffold. nih.govijhespub.org These computational tools can accelerate the drug discovery process by predicting molecular properties and suggesting new structures with desired activities. nih.gov Future applications include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create vast virtual libraries of derivatives. These models can be trained on existing chemical data to design novel compounds with optimized properties, such as enhanced binding affinity for a specific biological target.

Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of designed derivatives. peerj.com This allows for the prioritization of the most promising candidates for synthesis and testing.

Reaction Prediction: Employing ML algorithms to predict the outcomes of unknown chemical reactions, thereby aiding in the design of efficient synthetic routes for novel derivatives.

AI/ML ApplicationObjectivePotential Impact
Generative Models Design novel derivatives with desired properties.Rapidly explore a vast chemical space for potential leads.
QSAR/ADMET Prediction Forecast biological activity and drug-likeness. peerj.comReduce late-stage attrition of drug candidates by identifying potential issues early.
Synthesis Planning Predict optimal reaction pathways and conditions.Accelerate the synthesis of novel compounds and reduce resource expenditure.

Exploration of New Chemical Reactivities and Transformations

The C-I bond at the 3-position is a key functional handle for a wide array of chemical transformations, making this compound an excellent substrate for diversification. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.com Future research will undoubtedly explore new and innovative ways to leverage this reactivity.

Palladium-Catalyzed Cross-Coupling: While standard reactions like Suzuki, Heck, and Sonogashira coupling are well-established, future work could explore more complex or novel coupling partners. This includes the introduction of diverse heterocyclic fragments, chiral moieties, or functional groups that are challenging to install via other methods.

C-N and C-O Bond Formation: Expanding the scope of Buchwald-Hartwig and Ullmann-type couplings to introduce a wide variety of amine and alcohol functionalities at the 3-position will be crucial for creating diverse libraries for biological screening.

Photoredox Catalysis: Utilizing visible light photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods, such as radical-based C-C bond formations or trifluoromethylation reactions.

Reaction TypeReagents/CatalystsPotential Products
Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst3-Aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridin-5-ols
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts3-Alkynyl-1H-pyrrolo[2,3-b]pyridin-5-ols
Buchwald-Hartwig Amination Primary/secondary amines, Pd catalyst3-Amino-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives
Radical Trifluoromethylation CF₃ source, photoredox catalyst3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Advanced Mechanistic Studies of Molecular Interactions

A deeper understanding of how derivatives of this compound interact with biological targets at a molecular level is essential for rational drug design. The 7-azaindole (B17877) core is known to act as a bioisostere of purines and can form key hydrogen bonding interactions with protein kinases. nih.govpharmablock.comnih.gov

Structural Biology: Co-crystallization of potent derivatives with their target proteins (e.g., kinases, helicases) will provide atomic-level insights into the binding mode. nih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing next-generation inhibitors with improved potency and selectivity.

Computational Chemistry: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the dynamic behavior of the ligand-protein complex, calculate binding free energies, and elucidate the role of specific interactions, such as hydrogen bonds and halogen bonds involving the iodine atom.

Biophysical Techniques: Using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to precisely measure the binding kinetics (on/off rates) and thermodynamics of ligand-target interactions will provide a more complete picture of the binding event.

Design of Highly Selective Chemical Probes and Tools for Biological Research

Beyond therapeutic applications, the this compound scaffold is an excellent starting point for the development of chemical probes to study biological systems.

Affinity-Based Probes: The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups. The iodine atom provides a convenient site for derivatization, allowing for the attachment of these functionalities without disrupting the core interactions with the target protein.

Activity-Based Probes: For enzymatic targets, derivatives could be designed to react covalently with a specific residue in the active site, allowing for the visualization and quantification of enzyme activity in complex biological samples.

PET Ligands: The introduction of a radioactive isotope, such as ¹⁸F, onto the scaffold could lead to the development of novel Positron Emission Tomography (PET) ligands for in vivo imaging of specific protein targets in the brain or tumors.

Expansion into Materials Science and Supramolecular Chemistry Applications

The rigid, planar structure and hydrogen-bonding capabilities of the 7-azaindole core make it an attractive scaffold for applications beyond biology. researchgate.net The 3-iodo substituent provides a reactive site for building larger, functional architectures.

Organic Electronics: Derivatives of 7-azaindole have been investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Future research could involve synthesizing polymers or oligomers via cross-coupling reactions at the 3-iodo position to create novel semiconducting materials with tailored photophysical properties.

Supramolecular Assembly: The N-H and pyridine (B92270) nitrogen of the 7-azaindole core are excellent hydrogen bond donor/acceptor sites. This allows for the programmed self-assembly of molecules into higher-order structures like tapes, rosettes, or coordination polymers. researchgate.net The functional groups at the 3- and 5-positions can be used to direct this assembly and impart specific functions to the resulting supramolecular materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in high purity?

  • Methodology : Synthesis typically begins with halogenation of the pyrrolopyridine core. For iodine substitution, iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are used under controlled conditions. Reaction optimization involves temperature control (e.g., 0–25°C) and inert atmospheres to avoid byproducts like deiodinated derivatives .
  • Critical Data : Yield improvements (e.g., from 40% to 75%) are achieved by using Pd-catalyzed cross-coupling reactions, as demonstrated in analogous pyrrolopyridine syntheses .
  • Purity Assurance : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures is recommended .

Q. How can structural characterization of this compound be performed rigorously?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of iodination. For example, the C3-iodo substituent shows characteristic downfield shifts (δ 8.2–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 3H-pyrrolopyridine) and validates hydrogen bonding between the hydroxyl group and adjacent nitrogen .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C8_8H6_6IN2_2O) with <2 ppm error .

Q. What stability challenges are associated with this compound during storage?

  • Degradation Pathways : The iodine atom is prone to light-induced cleavage, leading to deiodinated byproducts. Stability studies in DMSO show >90% integrity at −20°C for 6 months but <50% at room temperature .
  • Mitigation Strategies : Store under argon in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s bioactivity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) : The iodine atom enhances hydrophobic interactions with kinase ATP-binding pockets. For example, in FGFR1 inhibition assays, iodinated derivatives show IC50_{50} values 10-fold lower than non-halogenated analogs .
  • Mechanistic Insight : Molecular docking simulations reveal that the iodine’s van der Waals radius complements a hydrophobic subpocket in FGFR1, reducing ATP binding affinity .
  • Experimental Validation : Competitive binding assays (e.g., TR-FRET) quantify displacement of fluorescent ATP analogs, correlating iodine’s steric effects with inhibitory potency .

Q. How can contradictory solubility data in different solvents be resolved?

  • Case Study : Discrepancies in DMSO vs. aqueous solubility (e.g., 25 mg/mL in DMSO vs. <0.1 mg/mL in PBS) arise from the compound’s amphiphilic nature.
  • Resolution Strategies :

  • Use co-solvents (e.g., 10% β-cyclodextrin in PBS) to enhance aqueous solubility for in vitro assays .
  • Quantify logP values (experimental vs. computational) to predict solvent compatibility. For example, experimental logP = 2.1 (HPLC method) aligns with ACD/Labs predictions .

Q. What advanced functionalization strategies enable diversification of the pyrrolopyridine core?

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 (hydroxyl-protected as TIPS ether) introduces aryl/heteroaryl groups. Yields >80% are achieved with Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water .
  • Protection-Deprotection : Temporary silylation of the hydroxyl group (e.g., TIPS-Cl) prevents oxidation during iodination. Deprotection with TBAF restores the free -OH for downstream reactions .

Q. How can researchers address inconsistencies in biological activity across cell lines?

  • Case Example : Variability in IC50_{50} values (e.g., 0.5 μM in HeLa vs. 5 μM in MCF-7) may stem from differences in FGFR isoform expression.
  • Methodological Adjustments :

  • Validate target engagement via Western blotting (phospho-FGFR levels).
  • Use isoform-selective inhibitors (e.g., BGJ398 for FGFR1) as controls to isolate mechanisms .

Methodological Best Practices

Key Protocols for Handling Air-Sensitive Intermediates

  • Use Schlenk lines for iodine introduction to prevent moisture/oxygen ingress .
  • Monitor reactions in real-time via in situ IR spectroscopy (e.g., C-I stretch at 500–600 cm1^{-1}) .

Optimizing HPLC Conditions for Purity Analysis

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: 0.1% TFA in water/acetonitrile (gradient: 5%→95% ACN over 30 min).
  • Retention Time: ~12.5 min (λ = 254 nm) .

Tables of Critical Data

Property Value Method Reference
Molecular Weight274.05 g/molHRMS
Melting Point215–218°C (decomp.)Differential Scanning Calorimetry
Aqueous Solubility (pH 7.4)<0.1 mg/mLShake-Flask Method
logP (Experimental)2.1HPLC Retention Time

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3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
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3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.